Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl-
CAS No.: 68235-45-0
Cat. No.: VC16209214
Molecular Formula: C16H14O3
Molecular Weight: 254.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68235-45-0 |
|---|---|
| Molecular Formula | C16H14O3 |
| Molecular Weight | 254.28 g/mol |
| IUPAC Name | [3-(2-methoxyphenyl)oxiran-2-yl]-phenylmethanone |
| Standard InChI | InChI=1S/C16H14O3/c1-18-13-10-6-5-9-12(13)15-16(19-15)14(17)11-7-3-2-4-8-11/h2-10,15-16H,1H3 |
| Standard InChI Key | GDSJIKXMXQGWCB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1C2C(O2)C(=O)C3=CC=CC=C3 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound consists of a central oxirane ring fused to a benzoyl group (phenylmethanone) and a 2-methoxyphenyl substituent. The stereoelectronic effects of the methoxy group (–OCH₃) and the electron-withdrawing ketone (–C=O) create a polarized system that influences its reactivity. The oxirane ring introduces strain, making it susceptible to nucleophilic attack, while the aromatic groups contribute to π-π stacking interactions in biological systems .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄O₃ |
| Molecular Weight | 254.28 g/mol |
| IUPAC Name | [3-(2-Methoxyphenyl)oxiran-2-yl]-phenylmethanone |
| Canonical SMILES | COC1=CC=CC=C1C2C(O2)C(=O)C3=CC=CC=C3 |
| Topological Polar Surface Area | 46.5 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step approach:
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Friedel-Crafts Acylation: Reaction of 2-methoxyphenylacetic acid with benzoyl chloride in the presence of AlCl₃ yields a substituted acetophenone intermediate.
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Epoxidation: Treatment of the intermediate with m-chloroperbenzoic acid (mCPBA) under anhydrous conditions forms the oxirane ring.
Critical Reaction Conditions:
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Temperature: 0–5°C during epoxidation to minimize side reactions.
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Solvent: Dichloromethane or chloroform for optimal solubility.
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Purification: Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity .
Industrial-Scale Optimization
Continuous flow reactors enhance yield (up to 82%) by precisely controlling reaction parameters. Advanced techniques like microwave-assisted synthesis reduce processing time by 40% compared to batch methods .
Chemical Reactivity and Derivative Formation
Ring-Opening Reactions
The oxirane ring undergoes nucleophilic attack at the less substituted carbon due to steric and electronic effects:
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Acid-Catalyzed Hydrolysis: Forms a diol derivative (e.g., with H₂SO₄/H₂O), useful in polymer synthesis.
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Aminolysis: Reaction with primary amines (e.g., methylamine) produces β-amino alcohols, potential kinase inhibitors.
Ketone Functionalization
The methanone group participates in:
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Grignard Additions: Formation of tertiary alcohols with organomagnesium reagents.
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Reductive Amination: Conversion to secondary amines using NaBH₃CN/NH₃ .
Biological Activity and Mechanisms
Anticancer Screening
Preliminary assays against MCF-7 breast cancer cells show moderate cytotoxicity (IC₅₀ = 34 µM). Mechanistic studies indicate G2/M cell cycle arrest via tubulin polymerization inhibition, analogous to colchicine-site binders .
Anti-Inflammatory Activity
The compound inhibits cyclooxygenase-2 (COX-2) with 62% suppression at 10 µM, likely through competitive binding at the arachidonic acid site. This suggests utility in designing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity .
Industrial and Material Science Applications
Polymer Chemistry
Copolymerization with ε-caprolactone (5:95 molar ratio) yields biodegradable polyesters with enhanced thermal stability (Tg = 58°C vs. 45°C for pure PCL). Applications include drug-eluting stents and compostable packaging .
Surface Coatings
Epoxy resins incorporating 10% w/w of the compound exhibit 30% higher adhesion strength (ASTM D4541) due to crosslinking via oxirane ring-opening. UV resistance improves by 22% compared to bisphenol-A-based analogs.
Comparison with Structural Analogs
Table 2: Activity Comparison with Analogous Epoxides
| Compound | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| [3-(2-Methoxyphenyl)oxiranyl]phenyl-methanone | 34 (MCF-7) | 12.5 (S. aureus) |
| 3-(4-Nitrophenyl)oxiranyl-phenylmethanone | 28 (HeLa) | 6.25 (E. coli) |
| 2-Benzoyl-3-(4-fluorophenyl)oxirane | 41 (A549) | 25.0 (C. albicans) |
Key trends:
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Electron-withdrawing groups (e.g., –NO₂) enhance cytotoxicity but reduce microbial selectivity.
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Methoxy substituents improve pharmacokinetic properties (e.g., oral bioavailability) .
Future Research Directions
Targeted Drug Delivery
Conjugation to folate-functionalized nanoparticles could enhance tumor specificity. Computational models predict a 5-fold increase in accumulation at FRα-positive cancer sites.
Green Synthesis Routes
Enzymatic epoxidation using Aspergillus niger peroxidases may reduce reliance on hazardous mCPBA. Pilot studies achieve 68% conversion under mild conditions (pH 7.4, 25°C) .
High-Throughput Screening
Fragment-based drug discovery libraries should prioritize derivatives with modified oxirane ring substituents (e.g., spirocyclic epoxides) to explore novel bioactivity profiles.
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